![molecular formula C8H14N2O B1322701 2,8-Diazaspiro[4.5]decan-1-one CAS No. 546086-95-7](/img/structure/B1322701.png)
2,8-Diazaspiro[4.5]decan-1-one
Vue d'ensemble
Description
2,8-Diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza and a decanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diaza compound with a decanone derivative in the presence of a suitable catalyst can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diaza ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Applications De Recherche Scientifique
Selective Inhibitors of TYK2/JAK1
Recent studies have identified derivatives of 2,8-Diazaspiro[4.5]decan-1-one as potent selective inhibitors of the TYK2 and JAK1 kinases. One notable derivative, referred to as compound 48, demonstrated exceptional potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, alongside a more than 23-fold selectivity for JAK2 over other kinases. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
Table 1: Potency of Compound 48 Against Kinases
Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
TYK2 | 6 | - |
JAK1 | 37 | >23 (vs JAK2) |
The anti-inflammatory efficacy of compound 48 was evaluated in models of acute ulcerative colitis, where it outperformed tofacitinib, a well-known therapeutic agent. The mechanism involves modulation of gene expression related to the TYK2/JAK signaling pathway and influencing the differentiation of T helper cells (Th1, Th2, Th17) involved in inflammatory responses .
Inhibition of Receptor Interacting Protein Kinase 1 (RIPK1)
Another application involves the compound's role as an inhibitor of RIPK1, a critical regulator in necroptosis—a form of programmed cell death implicated in various neurodegenerative diseases and inflammatory disorders. By inhibiting RIPK1, compounds derived from this compound exhibit significant anti-necroptotic effects, suggesting their potential utility in treating conditions where necroptosis contributes to pathology.
Table 2: Biological Activity Related to RIPK1 Inhibition
Activity Type | Effect |
---|---|
Necroptosis Inhibition | Significant reduction |
Therapeutic Potential | Neurodegenerative diseases |
Inflammatory Disorders | Potential treatment options |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions between appropriate diamines and ketones or aldehydes under controlled conditions. Variations in substituents lead to different biological activities among its derivatives.
Table 3: Comparison of Key Derivatives
Compound Name | Biological Target | Notable Activity |
---|---|---|
Compound 48 | TYK2/JAK1 | Potent anti-inflammatory effects |
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one | RIPK1 | Anti-necroptotic effects |
Case Studies and Research Findings
Several studies have documented the therapeutic potential of compounds derived from this compound:
- Case Study on Ulcerative Colitis : A study demonstrated that compound 48 exhibited superior anti-inflammatory properties compared to existing treatments like tofacitinib in animal models of ulcerative colitis, suggesting its potential for clinical development as a treatment option for inflammatory bowel diseases .
- Neurodegenerative Disease Models : Research indicated that the inhibition of RIPK1 by derivatives could mitigate cell death in models simulating neurodegenerative conditions, providing a promising avenue for drug development targeting these diseases.
Mécanisme D'action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
2,8-Diazaspiro[4.5]decane: A related compound lacking the ketone functionality.
Uniqueness
2,8-Diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and its potent inhibitory activity against kinases. This makes it a valuable compound for developing new therapeutic agents and studying kinase-related biological processes .
Activité Biologique
Overview
2,8-Diazaspiro[4.5]decan-1-one is a spirocyclic compound distinguished by its unique structural configuration, which includes a spiro junction between a diaza and a decanone ring. This compound has garnered attention in medicinal chemistry due to its potent biological activities, particularly as an inhibitor of various kinases involved in inflammatory responses and cell death pathways.
The primary biological activity of this compound is attributed to its ability to inhibit receptor-interacting protein kinase 1 (RIPK1) and other kinases such as TYK2 and JAK1. The inhibition of RIPK1 is particularly significant as it blocks the necroptosis pathway, a form of programmed cell death implicated in several inflammatory diseases.
Key Mechanisms:
- Inhibition of RIPK1 : This compound prevents the activation of necroptosis, thereby exhibiting anti-inflammatory effects.
- Interaction with TYK2/JAK1 : Inhibition of these kinases leads to reduced expression of pro-inflammatory cytokines, contributing to its therapeutic potential in conditions like ulcerative colitis.
The biochemical properties of this compound derivatives have been extensively studied. These compounds demonstrate significant stability and efficacy in various cellular models, particularly in U937 cells where they exhibit pronounced anti-necroptotic effects.
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- RIPK1 Inhibition Study :
- TYK2/JAK1 Inhibition :
- Hypertension Treatment :
Comparative Analysis
The following table summarizes the biological activities and target pathways associated with different derivatives of this compound:
Pharmacokinetics
The pharmacokinetic properties of this compound derivatives indicate excellent metabolic stability and favorable absorption characteristics when administered orally. These properties enhance their potential for clinical application.
Propriétés
IUPAC Name |
2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOFHJYOIVJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623587 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546086-95-7 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2,8-Diazaspiro[4.5]decan-1-one derivatives interact with their targets, and what are the downstream effects?
A1: Research has primarily focused on this compound derivatives as kinase inhibitors. One study identified a derivative as a potent and selective dual TYK2/JAK1 inhibitor []. These kinases play crucial roles in inflammatory signaling pathways. By inhibiting TYK2 and JAK1, this compound effectively reduced the expression of pro-inflammatory genes and suppressed the formation of Th1, Th2, and Th17 cells, ultimately leading to potent anti-inflammatory effects in a model of ulcerative colitis []. Another study highlights the development of this compound derivatives as RIPK1 kinase inhibitors []. While the specific mechanisms are not elaborated upon in the abstract, RIPK1 inhibition presents a therapeutic strategy for conditions involving regulated cell death and inflammation.
Q2: What is the Structure-Activity Relationship (SAR) of this compound derivatives, and how do structural modifications impact their activity and selectivity?
A2: The SAR of this compound derivatives is an active area of investigation. Researchers have explored modifications to the core structure, particularly at the 4-position, aiming to optimize their activity and selectivity [, ]. One study demonstrated that introducing a spirocyclic scaffold at the 4-position significantly enhanced the potency and selectivity of a TYK2 inhibitor []. This modification led to the discovery of a derivative with excellent selectivity for TYK2 over JAK2, highlighting the potential of structural modifications in fine-tuning the biological activity of these compounds [].
Q3: What are the potential applications of this compound derivatives beyond their use as kinase inhibitors?
A3: While kinase inhibition represents a major area of exploration, this compound derivatives have also been investigated for other therapeutic targets. Research indicates their potential as isoform-selective phospholipase D (PLD) inhibitors []. PLD enzymes are implicated in various cellular processes, including signal transduction and membrane trafficking, making their selective inhibition a promising strategy for diseases like cancer and neurodegenerative disorders [].
Q4: Have there been any in vitro or in vivo studies demonstrating the efficacy of this compound derivatives?
A4: Yes, research on this compound derivatives has progressed to in vitro and in vivo studies. A study demonstrated the efficacy of a novel this compound derivative as a dual TYK2/JAK1 inhibitor in an acute ulcerative colitis model []. The compound exhibited superior anti-inflammatory activity compared to Tofacitinib, a clinically approved JAK inhibitor, further supporting its therapeutic potential for inflammatory bowel disease [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.